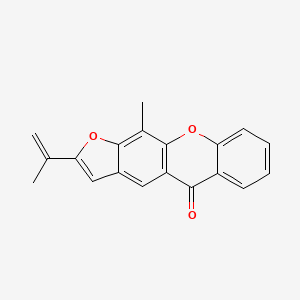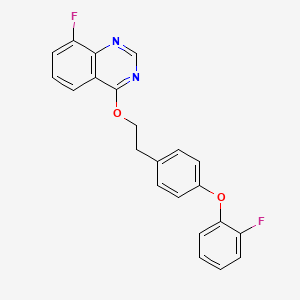
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- is a synthetic compound with the molecular formula C22H16F2N2O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)-quinazoline, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, often using a catalyst to improve reaction efficiency.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired compound and its applications .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in disease processes, such as tyrosine kinases.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction pathways: The compound may affect various signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- can be compared with other similar compounds, such as:
Quinazolinones: These are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Quinazoline derivatives: Other derivatives may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of quinazoline, 8-fluoro-4-(2-(4-(2-fluorophenoxy)phenyl)ethoxy)- lies in its specific structure, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
124429-21-6 |
|---|---|
Molecular Formula |
C22H16F2N2O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
8-fluoro-4-[2-[4-(2-fluorophenoxy)phenyl]ethoxy]quinazoline |
InChI |
InChI=1S/C22H16F2N2O2/c23-18-5-1-2-7-20(18)28-16-10-8-15(9-11-16)12-13-27-22-17-4-3-6-19(24)21(17)25-14-26-22/h1-11,14H,12-13H2 |
InChI Key |
ITVDVXMHANPIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
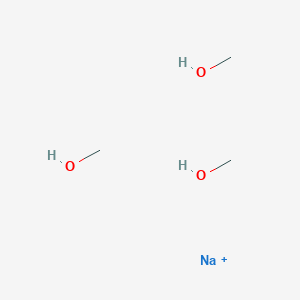
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
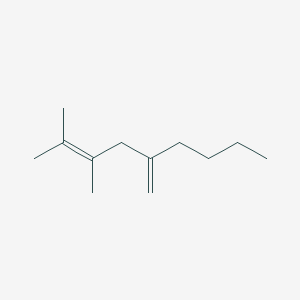
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
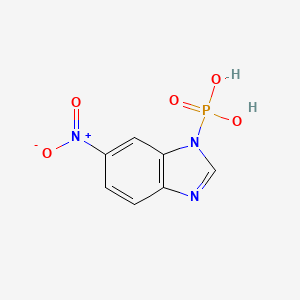
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
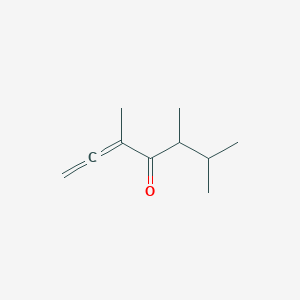
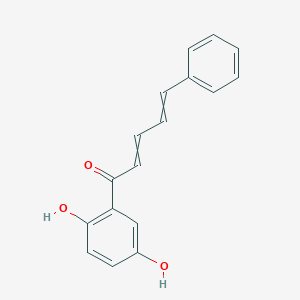
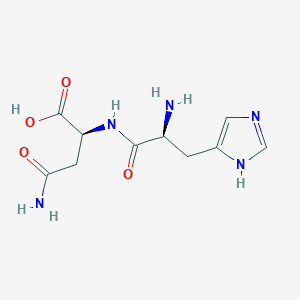
![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
